3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
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Overview
Description
3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione consists of a pyrido[1,2-a]pyrimidine core with an allyl group attached to the nitrogen atom at position 3 and a dione functionality at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate β-ketoester followed by cyclization and allylation. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The cyclization step is often carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product .
Industrial Production Methods
Industrial production of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The allyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the allyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits anti-inflammatory and analgesic properties.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Uniqueness
3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is unique due to its specific structural features, such as the allyl group and dione functionality, which contribute to its distinct chemical reactivity and biological activity. These features differentiate it from other similar compounds and provide unique opportunities for its application in various fields .
Properties
CAS No. |
36861-60-6 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-prop-2-enylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-5-8-10(14)12-9-6-3-4-7-13(9)11(8)15/h2-4,6-8H,1,5H2 |
InChI Key |
YBYUUGZKHZSIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)N=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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